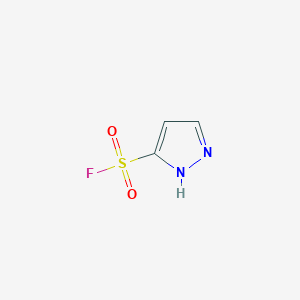

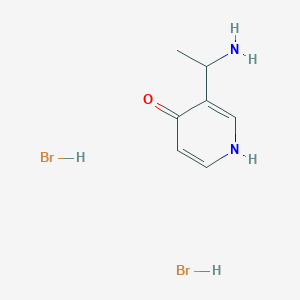

![molecular formula C13H8N4 B2529711 2-{[(quinolin-8-yl)amino]methylidene}propanedinitrile CAS No. 946386-98-7](/img/structure/B2529711.png)

2-{[(quinolin-8-yl)amino]methylidene}propanedinitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves a base-free malononitrile activated condensation of 3-methylquinoxaline-2(1H)-one (3MQ) with aryl aldehydes for the synthesis of styrylquinoxalin-2(1H)-ones (SQs) with excellent yields . In this reaction, malononitrile activates the aldehyde via Knoevenagel condensation .Molecular Structure Analysis

The molecular structure of 2-[(8-Quinolinylamino)methylene]malononitrile consists of 13 carbon atoms, 8 hydrogen atoms, and 4 nitrogen atoms . The average mass is 220.229 Da and the monoisotopic mass is 220.074890 Da .Wissenschaftliche Forschungsanwendungen

Structural and Computational Analysis

The structural and computational characteristics of quinolinylidene derivatives, including those similar to 2-[(8-Quinolinylamino)methylene]malononitrile, have been explored. These compounds demonstrate strong conjugation between the quinoline fragment and electron-withdrawing substituents, influencing their tautomeric structures and bonding patterns. Notably, their solid-state structures exhibit significant planarity and strong intramolecular hydrogen bonding, enhancing molecular conjugation. These findings are crucial for understanding the electronic structure and reactivity of such compounds, which could have implications in materials science and molecular engineering (Nesterov et al., 2013).

Synthesis of Derivatives and Catalysis

Research has demonstrated the synthesis of 2-aminochromene derivatives, including 2-aminopyrano[3,2-h]quinolin derivatives, catalyzed by KF/Al2O3 from arylaldehyde, malononitrile or ethyl cyanoacetate, and hydroxyquinoline. This synthesis process, facilitated by a catalyst, underscores the versatility of malononitrile in creating complex heterocyclic compounds, which could have applications in pharmaceuticals and agrochemicals (Wang et al., 2010).

Novel Synthesis Techniques

A novel approach for synthesizing 4-amino-2-(trifluoromethyl)quinolines via intramolecular Friedel–Crafts reaction of arylaminomethylene)malononitrile derivatives has been reported. This method offers a straightforward protocol yielding a variety of 4-amino-2-(trifluoromethyl)quinolines, highlighting the potential of malononitrile derivatives in facilitating complex intramolecular transformations, which could be beneficial in developing new pharmaceuticals and materials (Rahmani & Darehkordi, 2018).

Dye Synthesis and Textile Applications

The incorporation of malononitrile into disperse dyes significantly improves their color depth and fastness properties on polyester and nylon fabrics. This research showcases malononitrile's utility in textile chemistry, enhancing the performance of dyes for industrial applications (Lams et al., 2014).

Biological Activity and Medicinal Chemistry

The synthesis and antimicrobial activity of pyrimido[1,2-a]quinoline moiety and its derivatives have been explored. These compounds, synthesized from 2-amino-3-cyanoquinoline and bis(methylthio)methylene malononitrile, exhibit notable antimicrobial properties, illustrating the potential of malononitrile derivatives in developing new therapeutic agents (Jadhav & Halikar, 2013).

Eigenschaften

IUPAC Name |

2-[(quinolin-8-ylamino)methylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4/c14-7-10(8-15)9-17-12-5-1-3-11-4-2-6-16-13(11)12/h1-6,9,17H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPAGKROOOCMFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC=C(C#N)C#N)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4H,5H,6H-cyclopenta[d][1,3]thiazol-2-amine hydrobromide](/img/structure/B2529628.png)

![5-bromo-2-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2529633.png)

![2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2529635.png)

![N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529642.png)

![2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2529643.png)

![N-(2-methoxyethyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide](/img/structure/B2529647.png)

![(2E)-1-(4-fluorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one](/img/structure/B2529651.png)